phenylsilane CAS No. 656824-70-3](/img/structure/B12537496.png)
[(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methyl](dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane is a complex organic compound that features a benzofuran ring, a phenyl group, and a dimethylphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyacetophenones under basic conditions . This process can be further modified to introduce the phenyl and dimethylphenylsilane groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the synthesis process . Additionally, the use of transition-metal catalysis can facilitate the formation of complex structures like benzofuran derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The phenyl and dimethylphenylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the benzofuran ring or the phenyl and dimethylphenylsilane moieties .
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of (2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane involves its interaction with molecular targets and pathways within biological systems. The benzofuran ring and phenyl groups can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The dimethylphenylsilane moiety may also play a role in modulating the compound’s activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features but lacking the phenyl and dimethylphenylsilane groups.
Benzothiophene: A sulfur-containing analog of benzofuran with distinct chemical properties and applications.
Benzimidazole: A nitrogen-containing heterocycle with biological activities similar to benzofuran derivatives.
Uniqueness
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane is unique due to the presence of the dimethylphenylsilane moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
656824-70-3 |
|---|---|
Molekularformel |
C23H24OSi |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
[2,3-dihydro-1-benzofuran-3-yl(phenyl)methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C23H24OSi/c1-25(2,19-13-7-4-8-14-19)23(18-11-5-3-6-12-18)21-17-24-22-16-10-9-15-20(21)22/h3-16,21,23H,17H2,1-2H3 |
InChI-Schlüssel |
RGVUIJMCJLOIEH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C(C2COC3=CC=CC=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)
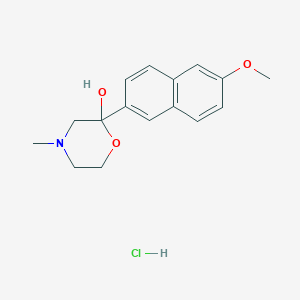
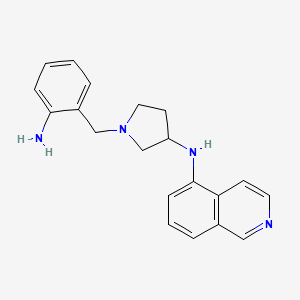
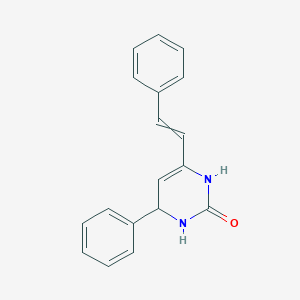
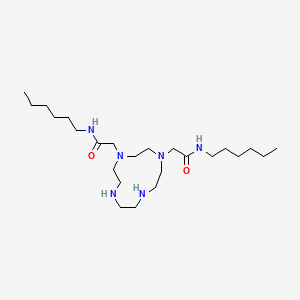
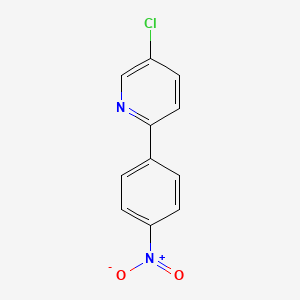

![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)
oxophosphanium](/img/structure/B12537467.png)



